Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
説明
Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a dihydropyridazine derivative featuring a 3,4-dichlorophenyl and 4-fluorophenyl substituent. The dichlorophenyl group enhances lipophilicity and may influence halogen bonding, while the 4-fluorophenyl substituent likely improves metabolic stability compared to non-fluorinated analogs .
特性
IUPAC Name |
ethyl 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2FN3O5/c1-2-31-21(30)20-17(10-19(29)27(26-20)14-6-3-12(24)4-7-14)32-11-18(28)25-13-5-8-15(22)16(23)9-13/h3-10H,2,11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRXRYAGLUJXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. This compound has attracted considerable attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Understanding its biological activity is crucial for further development and application in pharmacology.
The molecular formula of the compound is with a molecular weight of approximately 480.27 g/mol. The structure includes multiple functional groups such as amines, esters, and carbonyls, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily mediated through its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. The mechanism involves inhibition of specific kinases or enzymes that play a crucial role in cell proliferation and survival .
Biological Activity Data
Case Studies
Several studies have explored the efficacy of ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate:
- In vitro Studies : In a study involving various human cancer cell lines, the compound showed significant cytotoxicity with IC50 values in the low micromolar range. It was particularly effective against gastric and breast cancer cell lines, indicating its potential for targeted therapy .
- In vivo Efficacy : A xenograft model using human gastric carcinoma demonstrated that oral administration of the compound resulted in complete tumor stasis, highlighting its potential as an effective therapeutic agent in vivo .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis via mitochondrial pathways and modulates key signaling pathways related to cell survival and proliferation .
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are critical. Preliminary toxicological profiles indicate that it possesses a favorable safety margin in preclinical models; however, comprehensive studies are necessary to evaluate long-term effects and potential toxicity in humans.
類似化合物との比較
Electronic Effects
Lipophilicity and Solubility
- The target compound’s dichlorophenyl group likely increases logP compared to dimethyl (3.5–4.0 estimated), aligning with its higher molecular weight (~484.3 vs. 439.4 for dimethyl analog). The trifluoromethyl compound’s logP (3.4) suggests moderate lipophilicity despite its lower molecular weight, emphasizing CF3’s impact .
Steric and Metabolic Considerations
- In contrast, the target compound’s dichlorophenyl group offers a balance between steric bulk and electronic effects .
- Fluorine in the 4-fluorophenyl group (target) and 3-fluoro-4-methylphenyl analog enhances metabolic stability by blocking oxidation sites, whereas the phenyl group in lacks this protection.
Research Implications and Gaps
- Data Limitations : Key parameters like solubility, melting points, and bioactivity data are unavailable for most analogs, highlighting the need for targeted studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
